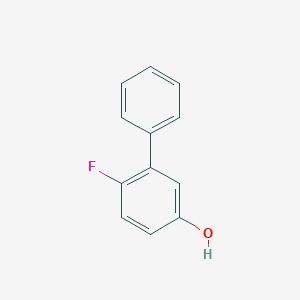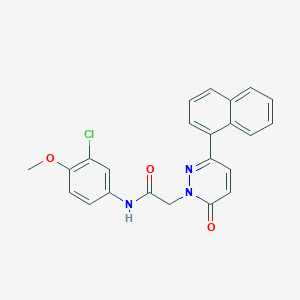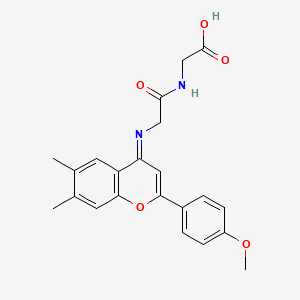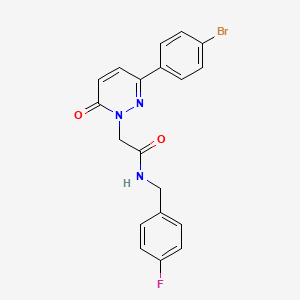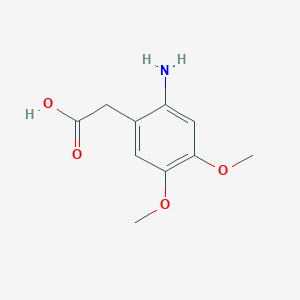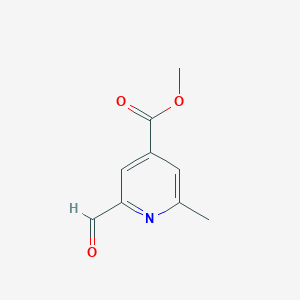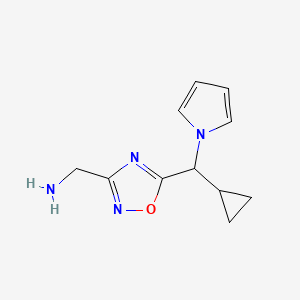
4-Propylphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate is a chemical compound that belongs to the class of dihydrobenzo[b][1,4]dioxine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate typically involves the reaction of 4-propylphenol with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or bind to receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: A related compound with similar structural features but different functional groups.
3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide: Another derivative with a different heterocyclic system.
Uniqueness
4-propylphenyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate is unique due to the presence of the 4-propylphenyl group, which can influence its biological activity and chemical properties. This structural feature may enhance its interactions with specific biological targets, making it a valuable compound for research and development.
属性
分子式 |
C18H18O4 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC 名称 |
(4-propylphenyl) 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
InChI |
InChI=1S/C18H18O4/c1-2-5-13-8-10-14(11-9-13)21-18(19)17-12-20-15-6-3-4-7-16(15)22-17/h3-4,6-11,17H,2,5,12H2,1H3 |
InChI 键 |
OIOGCZMHZFOAJF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2COC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


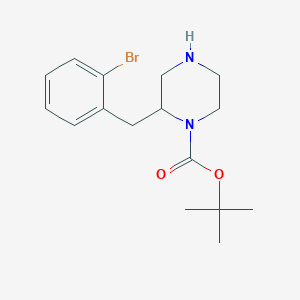
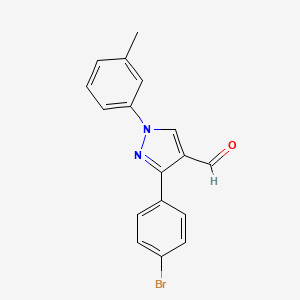

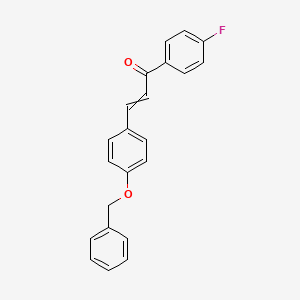
![10-methyl-3-phenethyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14868349.png)
